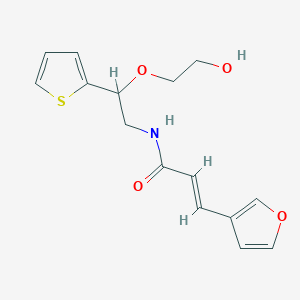

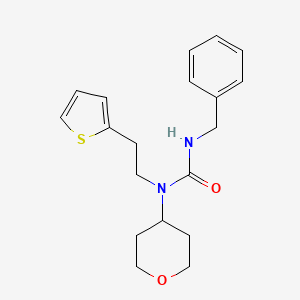

![molecular formula C7H12FNO2 B2956655 (8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol CAS No. 1824632-51-0](/img/structure/B2956655.png)

(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Oxa-spirocyclic compounds, such as “(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol”, are involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Ultrasound Promoted Synthesis of Fluorescent Compounds : Spirocyclic oxindoles with fluorescent properties have been synthesized using ultrasound-promoted reactions. This method involves a four-component domino reaction, resulting in compounds exhibiting fluorescence in methanol with large stoke shift. These compounds have demonstrated good antimicrobial activity (Singh et al., 2014).

- Photolysis of α-Spirocyclopropyl Ketones : Studies on the photolysis of spirocyclic ketones, like spiro[2.5]oct-7-en-4-ones, have shown specific product formation in methanol. The solvent's role in stabilizing intermediates and influencing product formation highlights the significance of the methanol environment in such reactions (Yates & Helferty, 1983).

Catalysis and Organic Synthesis

- Organocatalytic Aerobic Alcohol Oxidation : The use of 5-Fluoro-2-azaadamantane N-oxyl in methanol has enabled efficient, organocatalytic aerobic oxidation of alcohols. This method operates under mild conditions, highlighting the importance of methanol in facilitating such reactions (Shibuya et al., 2011).

- Efficient Synthesis of Bisindoles : The Lewis acid-catalyzed reaction of spiro-epoxyoxindoles with indoles in methanol has enabled the efficient synthesis of 3-(3-indolyl)-oxindole-3-methanol, a compound with significant scientific interest (Hajra et al., 2015).

Application in Material Science

- Polyimides Derived from Spiro(fluorene-9,9′-xanthene) : Novel polyimides with spiro(fluorene-9,9′-xanthene) frameworks have been synthesized, exhibiting high solubility in organic solvents and optical transparency. These materials, derived from reactions involving methanol, show potential applications in electronics and optics due to their low dielectric constants and thermal stability (Zhang et al., 2010).

Fluorescence and Luminescence Studies

- Spiro-BODIPYs with Diaryl Chelate in Methanol-Water Mixtures : Research on spiro-BODIPYs with diaryl chelate units has shown that they form J-aggregates in methanol-water solvent mixtures and exhibit bright luminescence. The spiro-structures in these compounds significantly influence their aggregation and fluorescence properties (Yuan et al., 2017).

Propriétés

IUPAC Name |

(5-fluoro-2-oxa-7-azaspiro[3.4]octan-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c8-7(3-10)2-9-1-6(7)4-11-5-6/h9-10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAFZSJSLQZPGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC2)C(CN1)(CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

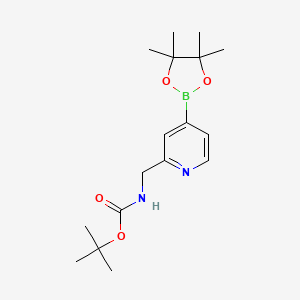

![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2956572.png)

![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole](/img/structure/B2956577.png)

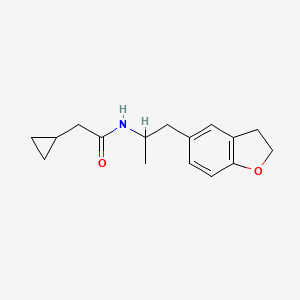

![N-[(2,2-Dimethyloxan-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956581.png)

![N-methyl-2-({3-[(4-methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2956588.png)

![2-Ethoxy-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2956590.png)

![6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2956592.png)

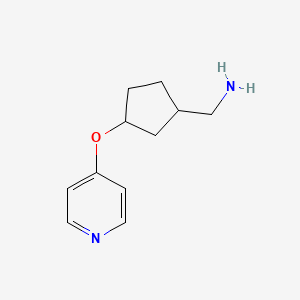

![2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2956594.png)